Ethyl 4-(3-fluorophenyl)-4-oxobutyrate
Description
Overview of β-Keto Esters in Advanced Organic Synthesis Research
β-Keto esters are a class of organic compounds characterized by a ketone functional group located on the beta-carbon relative to an ester group. fiveable.me This unique structural arrangement, possessing both electrophilic and nucleophilic centers, makes them exceptionally versatile and valuable intermediates in organic synthesis. researchgate.netrsc.org Their utility stems from the reactivity of the α-proton (the hydrogen on the carbon between the two carbonyl groups), which is sufficiently acidic to be removed by a moderately strong base, leading to the formation of a highly reactive enolate ion. fiveable.me
These enolates are potent nucleophiles that can participate in a wide array of carbon-carbon bond-forming reactions, which are fundamental to the construction of complex molecular skeletons. fiveable.menih.gov The dual functionality of β-keto esters allows for a diverse range of chemical transformations. fiveable.me For instance, the ester group can be modified through reactions like hydrolysis and decarboxylation, while the ketone can be converted into other functional groups such as alcohols or imines. mdpi.com This adaptability makes β-keto esters crucial building blocks in the synthesis of complex natural products and medicinally important compounds. researchgate.netrsc.org
Key synthetic methodologies involving β-keto esters include the Claisen condensation, a fundamental reaction for their synthesis, and subsequent transformations such as alkylation, acylation, and the Michael addition. fiveable.menih.gov Palladium-catalyzed reactions of allylic β-keto esters have further expanded their synthetic utility, offering new pathways for creating α-allyl ketones and α,β-unsaturated ketones. nih.gov The strategic placement of the two carbonyl groups also facilitates selective transesterification reactions, often proceeding through an enol or acylketene intermediate. rsc.org
Table 1: Key Synthetic Transformations of β-Keto Esters
| Reaction Type | Description | General Product |
|---|---|---|
| Claisen Condensation | A base-catalyzed reaction between two esters (or an ester and a carbonyl compound) to form a β-keto ester. fiveable.me | β-Keto Ester |
| Alkylation | The reaction of the enolate of a β-keto ester with an alkyl halide to form a new C-C bond at the α-position. | α-Substituted β-Keto Ester |
| Decarboxylation | The hydrolysis of the ester group to a carboxylic acid, followed by heating, which leads to the loss of CO2. | Ketone |
| Michael Addition | The nucleophilic addition of the β-keto ester enolate to an α,β-unsaturated carbonyl compound. nih.gov | 1,5-Dicarbonyl Compound |
| Transesterification | The conversion of one ester to another by reacting it with an alcohol in the presence of a catalyst. rsc.org | Different Ester of the β-Keto Acid |
Strategic Importance of Fluorinated Building Blocks in Contemporary Chemical Research
The incorporation of fluorine into organic molecules is a cornerstone strategy in modern medicinal, agricultural, and materials science. youtube.comresearchgate.net Fluorine's unique properties—high electronegativity, small atomic radius (similar to hydrogen), and the strength of the carbon-fluorine (C-F) bond—impart profound changes to the physicochemical and biological properties of the parent molecule. youtube.commdpi.com The C-F bond is the strongest single bond in organic chemistry, which contributes to increased thermal and metabolic stability. youtube.commdpi.com
In drug discovery, fluorination is a widely used tactic to enhance a compound's efficacy and pharmacokinetic profile. mdpi.comnih.gov The introduction of fluorine can block metabolic oxidation pathways, thereby increasing the drug's half-life and bioavailability. youtube.commdpi.com Furthermore, fluorine substitution can alter a molecule's lipophilicity, which affects its ability to cross cell membranes and the blood-brain barrier. youtube.com The high electronegativity of fluorine can also modify the acidity (pKa) of nearby functional groups and influence conformation and binding affinity to biological targets through unique electronic interactions. youtube.commdpi.com Consequently, a significant percentage of new drugs approved by the FDA are organofluorine compounds. nih.gov
The use of fluorinated building blocks—molecules that already contain one or more fluorine atoms—is a dominant approach in the synthesis of these complex fluorinated targets. nih.gov This strategy allows for the introduction of fluorine-containing motifs at various stages of a synthetic sequence, providing reliable access to a wide range of fluorinated compounds. researchgate.net The development of these building blocks is a vibrant area of research, focused on creating novel reagents that are stable, easy to handle, and compatible with a variety of chemical transformations. nih.gov
Table 2: Impact of Fluorine Substitution in Organic Molecules
| Property | Effect of Fluorination | Rationale/Application |
|---|---|---|
| Metabolic Stability | Increased | The strength of the C-F bond resists cleavage by metabolic enzymes (e.g., Cytochrome P450). mdpi.com |
| Lipophilicity | Increased (generally) | Enhances membrane permeability and can improve absorption and distribution in biological systems. youtube.com |
| Binding Affinity | Altered/Enhanced | Fluorine can participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites. youtube.com |
| Acidity (pKa) | Increased in adjacent groups | The strong electron-withdrawing inductive effect of fluorine stabilizes the conjugate base. mdpi.com |
| Conformation | Modified | The electronegativity and steric profile of fluorine can influence the preferred three-dimensional shape of a molecule. |
Contextualization of Ethyl 4-(3-fluorophenyl)-4-oxobutyrate within Modern Synthetic Methodologies
This compound is a chemical compound that strategically combines the key features of both a β-keto ester and a fluorinated aromatic building block. nih.gov Its structure consists of a butyrate (B1204436) ester backbone with a ketone at the 4-position and a 3-fluorophenyl group attached to the keto-carbonyl carbon. This positions it as a valuable intermediate in synthetic chemistry, particularly for the construction of more complex molecules intended for pharmaceutical and agrochemical applications.
The molecule serves as a scaffold that provides several points for chemical modification:
The β-Keto Ester System : The methylene (B1212753) group adjacent to the ester carbonyl is activated, allowing for the formation of an enolate and subsequent alkylation or condensation reactions to build out the carbon skeleton.
The Fluorinated Aromatic Ring : The 3-fluorophenyl group is a common motif in bioactive compounds. Its presence in the building block obviates the need for a potentially challenging fluorination step later in the synthesis. The fluorine atom can enhance metabolic stability and binding affinity of the final target molecule.
The Ketone and Ester Groups : These functional groups can be transformed into a variety of other functionalities through well-established organic reactions.
The synthesis of this compound itself likely involves standard methodologies such as the Friedel-Crafts acylation of fluorobenzene (B45895) with a succinic anhydride (B1165640) derivative, followed by esterification. Its utility is realized when it is used as a starting material in multi-step syntheses. For example, it can undergo cyclization reactions to form fluorinated heterocyclic systems, which are prevalent structures in modern pharmaceuticals. The compound is a clear example of a modern building block designed for efficiency, incorporating a key structural feature (the fluorophenyl group) into a versatile synthetic platform (the keto-ester).
Table 3: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H13FO3 nih.gov |
| Molecular Weight | 224.23 g/mol nih.gov |
| IUPAC Name | ethyl 4-(3-fluorophenyl)-4-oxobutanoate nih.gov |
| CAS Number | 898752-08-4 nih.gov |
Historical Trajectories and Evolution of Research on Related Fluorinated β-Keto Esters
The research trajectory of fluorinated β-keto esters is intrinsically linked to the parallel advancements in classical organic synthesis and the specialized field of organofluorine chemistry. The foundational chemistry of non-fluorinated β-keto esters has been well-established for over a century, with reactions like the Claisen condensation being pillars of synthetic methodology.
The incorporation of fluorine into these structures is a more recent development, driven largely by the demands of the pharmaceutical and agrochemical industries beginning in the mid-20th century. Early research into fluorinated aromatics laid the groundwork, but the synthesis of more complex, functionalized molecules like this compound became more common with the advent of better synthetic tools.
A significant evolution in this field has been the shift from racemic to asymmetric synthesis. mdpi.com The biological activity of chiral molecules often resides in a single enantiomer, creating a demand for methods that can produce enantiomerically pure compounds. In the context of fluorinated β-keto esters, a major breakthrough was the development of catalytic enantioselective methods for α-fluorination. mdpi.comresearchgate.net The advent of stable, electrophilic fluorinating agents such as N-fluorobenzensulfonimide (NFSI) and Selectfluor® revolutionized the field, making the direct introduction of fluorine onto the α-carbon of β-keto esters feasible and stereocontrollable. mdpi.com Pioneering work using chiral metal complexes, such as those involving Titanium/TADDOL catalysts, demonstrated that high enantioselectivity could be achieved in these fluorination reactions. researchgate.netacs.org
More recent research continues to refine these methodologies, exploring new catalysts (including metal-based and organocatalyzed systems) and expanding the scope of substrates to create a diverse library of chiral, fluorinated building blocks. mdpi.comresearchgate.net The study of compounds like ethyl 4,4,4-trifluoro-3-oxobutanoate and its reactions has also provided deep insights into the reactivity of fluorinated β-keto esters in forming complex heterocyclic systems. researchgate.netresearchgate.net This historical progression reflects a broader trend in organic chemistry toward greater complexity, efficiency, and stereochemical control in synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(3-fluorophenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-2-16-12(15)7-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDPIZGDPAHEAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645570 | |
| Record name | Ethyl 4-(3-fluorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-08-4 | |
| Record name | Ethyl 3-fluoro-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(3-fluorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for the Preparation of Ethyl 4 3 Fluorophenyl 4 Oxobutyrate
Chemo- and Regioselective Synthesis Strategies
The synthesis of Ethyl 4-(3-fluorophenyl)-4-oxobutyrate requires precise control over chemical reactivity (chemoselectivity) and the position of bond formation (regioselectivity) to ensure the desired product is formed with high purity and yield.
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, a primary disconnection can be made at the bond between the aromatic ring and the adjacent carbonyl group. This disconnection points to a Friedel-Crafts acylation reaction, a classic and effective method for forming aryl ketones. vedantu.com
This retrosynthetic approach identifies two key precursors: a derivative of succinic acid and 3-fluoroanisole (B32098) or fluorobenzene (B45895). The ester group can be introduced either before or after the acylation step.
Key Precursors Identified:
| Precursor Name | Chemical Structure | Role in Synthesis |
| Ethyl succinoyl chloride | Cl-C(=O)CH₂CH₂C(=O)OEt | Acylating agent in Friedel-Crafts reaction |
| Succinic anhydride (B1165640) | C₄H₄O₃ | Alternative acylating agent, requires subsequent esterification |
| 3-Fluoroanisole | C₇H₇FO | Aromatic substrate, activated for electrophilic substitution |
| Fluorobenzene | C₆H₅F | Aromatic substrate, less activated than 3-fluoroanisole |
A plausible synthetic route involves the Friedel-Crafts acylation of fluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 4-(3-fluorophenyl)-4-oxobutanoic acid. vedantu.comstackexchange.com This intermediate is then subjected to esterification to yield the final product. The fluorine atom is a deactivating group, but it is also an ortho-, para-director. Therefore, the acylation of fluorobenzene is expected to yield a mixture of para and ortho isomers, with the desired meta-substituted product being a minor component. To achieve the desired regioselectivity, starting with 1,3-difluorobenzene (B1663923) or 3-fluoroanisole could be a more strategic approach.
Exploration of Novel C-C and C-O Bond-Forming Reactions
Beyond traditional Friedel-Crafts reactions, modern organic synthesis offers a variety of novel C-C and C-O bond-forming reactions that can be applied to the synthesis of this compound.
Novel C-C Bond Forming Reactions:
One of the most significant C-C bond-forming reactions is the Friedel-Crafts acylation. The reaction between an arene and an acyl chloride or anhydride, catalyzed by a strong Lewis acid, is a primary method for synthesizing aryl ketones. organic-chemistry.org For the synthesis of this compound, the acylation of fluorobenzene with a succinic acid derivative is a key step. google.comsioc-journal.cn The mechanism involves the formation of an acylium ion, which then acts as an electrophile in an aromatic substitution reaction. stackexchange.com
Transition metal-catalyzed cross-coupling reactions provide another powerful tool for C-C bond formation. For instance, a palladium-catalyzed coupling of an organometallic reagent derived from 3-fluoroanisole with a suitable four-carbon electrophile containing the ethyl ester moiety could be envisioned.
Novel C-O Bond Forming Reactions:
The primary C-O bond formation in the synthesis of this compound is the esterification of the corresponding carboxylic acid, 4-(3-fluorophenyl)-4-oxobutanoic acid. Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a catalytic amount of strong acid, is a straightforward and widely used method.
Catalytic Approaches to Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved efficiency. Both transition metal catalysis and organocatalysis, as well as biocatalysis, provide advanced routes to this compound.
Transition Metal-Catalyzed Methodologies
Transition metal catalysts are instrumental in a wide array of synthetic transformations. For the synthesis of the target molecule, palladium-catalyzed cross-coupling reactions are particularly relevant. For instance, a Negishi or Suzuki coupling could be employed to form the crucial aryl-ketone bond. This would involve the reaction of a 3-fluorophenyl organometallic species with a suitable acyl chloride or a related derivative.
Another approach involves the transition metal-catalyzed carbonylation of a 3-fluorophenyl halide in the presence of an appropriate coupling partner.
Examples of Potentially Applicable Transition Metal-Catalyzed Reactions:
| Reaction Type | Catalyst | Reactants | Potential for Synthesis |
| Suzuki Coupling | Palladium complexes | 3-Fluorophenylboronic acid and an acyl chloride derivative | Forms the key aryl-carbonyl bond. |
| Heck Reaction | Palladium complexes | 3-Fluorophenyl halide and an ethyl acrylate (B77674) derivative | Could be adapted to form the carbon skeleton. |
| Carbonylation | Palladium or Rhodium complexes | 3-Fluorophenyl halide, carbon monoxide, and a vinyl ether derivative | Can introduce the carbonyl group and build the carbon chain. |
Organocatalytic and Biocatalytic Pathways
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. For the synthesis of this compound, an organocatalytic Michael addition could be a viable approach. This would involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For instance, the addition of a 3-fluorophenyl-derived nucleophile to ethyl but-2-enoate could be catalyzed by a chiral organocatalyst to potentially generate a chiral version of the target molecule.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions. While the direct enzymatic synthesis of this compound from simple precursors is not well-established, enzymes could be employed for the enantioselective reduction of a related unsaturated precursor, ethyl 4-(3-fluorophenyl)-4-oxobut-2-enoate, to produce a chiral alcohol that could be subsequently oxidized to the ketone. Ketoreductases are a class of enzymes known to catalyze such reductions with high stereoselectivity. nih.gov
Principles of Green Chemistry in Synthetic Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dovepress.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly methods.
Application of Green Chemistry Principles:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Friedel-Crafts acylation with succinic anhydride has a better atom economy than using ethyl succinoyl chloride, as the only byproduct is water in the subsequent esterification.
Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives. For example, exploring solvent-free conditions or using ionic liquids or supercritical fluids for the Friedel-Crafts reaction. researchgate.net
Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to minimize waste. The use of recyclable solid acid catalysts for Friedel-Crafts acylation is a greener alternative to traditional Lewis acids like AlCl₃, which are often used in stoichiometric amounts and generate significant waste during workup. google.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The development of highly active catalysts can enable lower reaction temperatures.
Use of Renewable Feedstocks: While not directly applicable to the synthesis of this specific fluorinated aromatic compound, the broader goal of using renewable starting materials is a key aspect of green chemistry.
By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.
Solvent-Free and Aqueous Reaction Media Utilization
Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to environmental pollution and pose safety risks. Consequently, the development of solvent-free and aqueous reaction media is a cornerstone of green chemistry.
Solvent-Free Synthesis:
Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and often, enhanced reaction rates and selectivity. In the context of producing aryl ketones, a key structural feature of this compound, Friedel-Crafts acylation is a principal synthetic route. Research has demonstrated the feasibility of conducting this reaction under solvent-free conditions.
A notable example is the solvent-free Friedel-Crafts acylation of fluorobenzene. sioc-journal.cnepa.govresearchgate.net Studies have shown that catalysts such as rare earth triflates (e.g., La(OTf)₃) and trifluoromethanesulfonic acid (TfOH) can effectively catalyze the acylation of fluorobenzene with benzoyl chloride at elevated temperatures (e.g., 140 °C), achieving high yields and selectivity for the para-substituted product. sioc-journal.cnepa.govresearchgate.net Another approach involves the use of solid catalysts like zinc oxide (ZnO), which can facilitate the acylation of aromatic compounds under solvent-free conditions at room temperature. These methodologies present a promising avenue for the environmentally benign synthesis of this compound, likely through the acylation of fluorobenzene with a suitable succinic acid derivative.
| Catalyst System | Acylating Agent | Temperature (°C) | Yield (%) | Selectivity (para) | Reference |
| La(OTf)₃ / TfOH | Benzoyl Chloride | 140 | 87 | >99% | sioc-journal.cnepa.govresearchgate.net |
| Zinc Oxide (ZnO) | Various Acid Chlorides | Room Temp. | High | - |
Aqueous Reaction Media:
The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and abundant nature. However, the application of aqueous media to Friedel-Crafts acylation is challenging. The Lewis acid catalysts traditionally used, such as aluminum chloride (AlCl₃), are highly moisture-sensitive and readily decompose in the presence of water. This inherent limitation has restricted the development of aqueous Friedel-Crafts reactions.
Despite these challenges, research is ongoing to develop water-tolerant Lewis acid catalysts. While direct aqueous Friedel-Crafts acylation for the synthesis of compounds like this compound is not yet a well-established method, the broader field of aqueous organic synthesis is rapidly advancing. Future developments in catalyst design may yet enable this highly sought-after green synthetic transformation.
Atom-Economical and Sustainable Synthetic Protocols
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy signifies a more sustainable process with minimal waste generation.
The classical Friedel-Crafts acylation, while effective, is not inherently atom-economical. The reaction is a substitution, which by nature generates byproducts. nih.gov For instance, the acylation of fluorobenzene with ethyl 4-chloro-4-oxobutyrate using a stoichiometric amount of AlCl₃ would produce hydrogen chloride (HCl) and a significant amount of aluminum-containing waste after aqueous workup.
To enhance the sustainability of this synthesis, several strategies can be employed:
Catalytic versus Stoichiometric Reagents: The use of catalytic amounts of a Lewis acid instead of stoichiometric quantities significantly improves the atom economy and reduces waste. wikipedia.org Modern catalysts, including rare-earth metal triflates and various solid acids, can be used in smaller quantities and are often recyclable, further enhancing the sustainability of the process. researchgate.net
Alternative Acylating Agents: While acyl chlorides are common, the use of acid anhydrides can be more atom-economical as the byproduct is a carboxylic acid, which can potentially be recovered and reused. nih.gov In the case of succinic anhydride, the reaction with fluorobenzene would incorporate the entire anhydride molecule into the intermediate, which is then esterified, leading to a more atom-economical pathway in the initial C-C bond formation step.
Illustrative Atom Economy Calculation (Hypothetical):
Let's consider a hypothetical Friedel-Crafts acylation to produce the core structure of the target molecule.
| Reactants | Molar Mass ( g/mol ) | Products | Molar Mass ( g/mol ) | Byproducts | Molar Mass ( g/mol ) |
| Fluorobenzene | 96.1 | 4-(3-fluorophenyl)-4-oxobutanoic acid | 196.16 | HCl | 36.5 |
| Succinic Anhydride | 100.07 |
In this idealized scenario using succinic anhydride, the initial addition reaction would have a 100% atom economy. Subsequent esterification would introduce ethanol, with water as the byproduct. In contrast, using ethyl 4-chloro-4-oxobutyrate would generate HCl, lowering the atom economy.
Process Optimization and Yield Enhancement Techniques
Application of Process Intensification Strategies
Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. In the synthesis of this compound, microreactors represent a key process intensification technology. mdpi.comnih.gov
Microreactors, or continuous flow reactors, offer several advantages over traditional batch reactors for Friedel-Crafts acylations:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microchannels allows for precise temperature control and efficient mixing, which is crucial for the often exothermic Friedel-Crafts reactions. mdpi.com This can lead to higher yields and fewer side products.
Improved Safety: The small reaction volumes within a microreactor minimize the risks associated with handling hazardous reagents and exothermic reactions. nih.gov
Facilitated Automation and Scalability: Microreactor systems are amenable to automation, allowing for rapid screening of reaction conditions and straightforward scaling by "numbering-up" (running multiple reactors in parallel). sciforum.net
The application of microreactor technology to the Friedel-Crafts acylation for the synthesis of this compound could lead to a more controlled, efficient, and safer manufacturing process. researchgate.netfrontiersin.org
Statistical Design of Experiments (DoE) in Reaction Development
Design of Experiments (DoE) is a powerful statistical tool used to systematically investigate the effects of multiple variables on a process outcome. By varying multiple factors simultaneously in a structured manner, DoE can efficiently identify optimal reaction conditions and reveal interactions between variables that might be missed in traditional one-factor-at-a-time experiments. researchgate.net
For the synthesis of this compound via Friedel-Crafts acylation, a DoE approach could be used to optimize key parameters to maximize yield and purity. nih.gov
Potential Factors for a DoE Study:
Temperature: The reaction temperature can significantly influence the reaction rate and selectivity.
Catalyst Loading: The concentration of the Lewis acid catalyst is a critical factor affecting both conversion and cost.
Reaction Time: The duration of the reaction will impact the extent of conversion and the formation of potential byproducts.
Molar Ratio of Reactants: The stoichiometry of fluorobenzene to the acylating agent can affect the yield and minimize unreacted starting materials.
Responses to be Measured:
Yield of this compound: The primary measure of reaction efficiency.
Purity of the Product: Assessed by techniques such as HPLC or GC to quantify impurities.
Formation of Isomers: Quantifying the ratio of the desired meta-isomer to other potential isomers (ortho, para).
By employing a statistical design, such as a factorial or response surface methodology, a comprehensive understanding of the reaction landscape can be achieved, leading to a robust and optimized synthetic process. nih.gov
Chemical Reactivity and Transformational Pathways of Ethyl 4 3 Fluorophenyl 4 Oxobutyrate
Reactivity at the β-Keto Ester Moiety
The β-keto ester functional group is characterized by a methylene (B1212753) group positioned between two carbonyls (a ketone and an ester). This structural arrangement significantly influences the reactivity of the molecule, particularly the acidity of the α-protons (the hydrogens on the carbon between the ketone and ester groups), giving rise to a rich chemistry based on the formation of a stabilized enolate intermediate.
Enolization and Enolate-Mediated Transformations
The protons on the carbon atom alpha to the ketone carbonyl group (and beta to the ester carbonyl) of Ethyl 4-(3-fluorophenyl)-4-oxobutyrate are acidic due to the electron-withdrawing effects of both adjacent carbonyl groups. This acidity, with a pKa value typically around 11-13 for β-keto esters, allows for facile deprotonation by a suitable base to form a resonance-stabilized enolate ion. pressbooks.publibretexts.org Common bases used for this purpose range from alkoxides, such as sodium ethoxide, to stronger, non-nucleophilic bases like lithium diisopropylamide (LDA), which can ensure complete and irreversible enolate formation. libretexts.orglumenlearning.com
The resulting enolate is a soft nucleophile, with its negative charge delocalized over a carbon atom and two oxygen atoms. This delocalization provides stability and is key to its subsequent reactions. The enolate can react with various electrophiles at the α-carbon, making it a cornerstone for carbon-carbon bond formation.
Stereoselective Alkylations and Arylations
The enolate of this compound can act as a potent nucleophile in alkylation reactions. When treated with an alkyl halide, the enolate undergoes an SN2 reaction to form a new carbon-carbon bond at the α-position, effectively joining two smaller fragments into a larger molecule. pressbooks.pub The efficiency of this reaction is subject to the typical constraints of SN2 reactions; primary and methyl halides are the best electrophiles, while secondary halides react more slowly and tertiary halides are prone to elimination side reactions. lumenlearning.com
For instance, in the acetoacetic ester synthesis, a classic organic reaction, an enolate derived from a β-keto ester is alkylated and can then be hydrolyzed and decarboxylated to yield a ketone. libretexts.org This highlights the utility of the β-keto ester as a synthetic equivalent of an acetone (B3395972) enolate.
Modern methods have expanded the scope of these transformations to include arylations. Palladium-catalyzed coupling reactions, for example, can be used to introduce aryl groups at the α-position of keto esters, providing access to β-aryl α-keto esters. nih.gov Achieving stereoselectivity in these reactions is a significant area of research. By employing chiral catalysts, auxiliaries, or phase-transfer catalysts, it is possible to control the stereochemical outcome of the alkylation or arylation, leading to the formation of enantioenriched products. While specific data for this compound is not prevalent, the principles of asymmetric amination of cyclic β-keto esters using bifunctional amine-thiourea catalysts demonstrate that high enantioselectivity (up to 96% ee) can be achieved through multiple hydrogen bonding interactions that create a chiral environment around the enolate. semanticscholar.org
Michael Additions and Related Conjugate Reactions
As a soft nucleophile, the enolate derived from this compound is an excellent Michael donor for conjugate addition reactions. In the Michael reaction, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor), forming a new carbon-carbon bond in a 1,4-fashion. researchgate.net This reaction is a powerful and atom-economical method for constructing complex molecules.
The reaction is typically catalyzed by a base, which generates the nucleophilic enolate in situ. The choice of catalyst can influence the stereochemical outcome. For example, organocatalytic conjugate additions of similar β-keto esters, such as ethyl 4-chloro-3-oxobutanoate, to nitroalkenes using cinchona alkaloid derivatives like cupreine (B190981) can proceed with high stereoselectivity, leading to the formation of chiral products. buchler-gmbh.com Similarly, the reaction between ethyl 4,4,4-trifluoro-3-oxobutanoate and arylidenemalononitriles demonstrates the versatility of β-keto ester enolates in Michael-type reactions to form complex heterocyclic structures. researchgate.netx-mol.net While diastereoselectivity can be challenging to control due to the facile epimerization of the acidic α-proton in the product, recent methods have utilized crystallization-induced diastereomer transformation to achieve high levels of stereoconvergence. nsf.gov
Reactivity of the Ketone Carbonyl Group
The ketone functionality in this compound presents a distinct site of reactivity. The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles. Due to the greater polarity and accessibility of the ketone carbonyl compared to the ester carbonyl, reactions with nucleophiles typically occur chemoselectively at the ketone. libretexts.org The presence of the electron-withdrawing 3-fluorophenyl group is expected to further enhance the electrophilicity of the adjacent carbonyl carbon, making it more reactive towards nucleophilic attack. libretexts.org
Nucleophilic Additions to the Ketone Functionality
The ketone carbonyl undergoes nucleophilic addition, a fundamental reaction where a nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.com This attack breaks the C=O π-bond, pushing electrons onto the oxygen and forming a tetrahedral alkoxide intermediate, which is then typically protonated upon workup to yield an alcohol. libretexts.org
A wide array of nucleophiles can participate in this reaction:
Organometallic Reagents : Grignard reagents (R-MgX) and organolithium reagents (R-Li) are strong, carbon-based nucleophiles that add irreversibly to the ketone to form tertiary alcohols after acidic workup. youtube.com
Hydride Reagents : Reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol. youtube.com
Cyanide : The cyanide ion (⁻CN) can add to form a cyanohydrin, a versatile intermediate that can be further transformed into α-hydroxy acids or α-amino alcohols.
The chemoselectivity for the ketone over the ester is a key feature of these reactions, particularly with milder reagents like NaBH₄ or Grignard reagents under controlled conditions, as esters are generally less reactive towards nucleophiles than ketones.
Chemo- and Stereoselective Reduction Reactions
The reduction of the ketone in β-keto esters to form β-hydroxy esters is a synthetically valuable transformation, as the resulting products are important chiral building blocks. nih.gov A significant focus has been placed on developing chemo- and stereoselective methods to control the outcome of this reduction.
Chemo- and Enantioselective Reduction of Aryl β-Keto Esters
The asymmetric reduction of β-aryl β-keto esters has been extensively studied, employing both chemical catalysts and biocatalysts. These methods provide access to optically active β-hydroxy esters with high levels of enantiomeric excess (ee).
Catalytic Asymmetric Hydrogenation : Transition metal complexes, particularly those based on ruthenium, rhodium, and iridium with chiral ligands, are highly effective for the asymmetric hydrogenation and transfer hydrogenation of ketones. For example, Noyori-Ikariya type catalysts, such as RuCl(p-cymene)[(S,S)-Ts-DPEN], are known to reduce β-aryl β-keto esters with excellent enantioselectivity (often >97% ee). nih.govacs.orgresearchgate.net
Biocatalysis : Enzymes and whole-cell systems offer an environmentally friendly approach to stereoselective reductions. Baker's yeast (Saccharomyces cerevisiae), as well as isolated ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), can reduce β-keto esters to their corresponding (R)- or (S)-alcohols with very high enantioselectivity, often exceeding 99% ee. nih.govnih.govresearchgate.netnih.govstudycorgi.com The stereochemical outcome can often be predicted by Prelog's rule. studycorgi.com
The table below summarizes representative results for the asymmetric reduction of various aryl β-keto esters, illustrating the high levels of stereocontrol achievable with modern synthetic methods.
| Substrate (Aryl Group) | Catalyst/Biocatalyst | Conditions | Yield (%) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Phenyl | (S,S)-RuCl(p-cymene)(Ts-DPEN) | HCO₂H/NEt₃, DMF, 25 °C | - | 1:99 er | nih.govacs.org |
| 4-Methoxyphenyl | (S,S)-RuCl(p-cymene)(Ts-DPEN) | HCO₂H/NEt₃, DMF, 25 °C | - | 1:99 er | nih.govacs.org |
| 4-Chlorophenyl | (S,S)-RuCl(p-cymene)(Ts-DPEN) | HCO₂H/NEt₃, DMF, 25 °C | - | 3:97 er | nih.govacs.org |
| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli expressing ALR and GDH | Phosphate buffer, Glucose | 90.5 | 99% ee (R) | nih.gov |
| Ethyl 4-chloro-3-oxobutanoate | Cylindrocarpon sclerotigenum IFO 31855 | Culture medium | High | >99% ee (S) | nih.gov |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Baker's Yeast + Allyl bromide | Aqueous medium | - | (R)-product | researchgate.net |
Oxidation Reactions at the Ketone Carbon
The ketone carbonyl group in this compound is a key site for oxidative transformations. The most notable reaction at this position is the Baeyer-Villiger oxidation, which converts the ketone into an ester. This reaction typically employs peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides as the oxidant. wikipedia.orgorganic-chemistry.orgsynarchive.com
The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by the peroxyacid to form a Criegee intermediate. wikipedia.org A subsequent migratory insertion of one of the adjacent carbon groups onto the peroxide oxygen leads to the formation of the ester and a carboxylic acid byproduct. The regioselectivity of this migration is determined by the migratory aptitude of the substituents. Generally, groups that can better stabilize a positive charge have a higher migratory aptitude. The order of preference is typically tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgyoutube.com
In the case of this compound, there are two potential migrating groups: the 3-fluorophenyl group and the ethyl propionate (B1217596) moiety. The phenyl group has a higher migratory aptitude than a primary alkyl chain. organic-chemistry.org Therefore, the Baeyer-Villiger oxidation is expected to yield primarily the phenyl ester, resulting in the formation of 3-fluorophenyl 4-ethoxy-4-oxobutanoate.
Another potential oxidative pathway is oxidative cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl. organic-chemistry.org Strong oxidizing agents like potassium permanganate (B83412) or certain enzymatic systems can facilitate such reactions, potentially leading to the formation of 3-fluorobenzoic acid and succinic acid derivatives. arkat-usa.org
| Reaction Type | Typical Reagents | Expected Major Product | Reaction Principle |
|---|---|---|---|
| Baeyer-Villiger Oxidation | m-CPBA, Peroxyacetic acid, Hydrogen peroxide with a Lewis acid | 3-fluorophenyl 4-ethoxy-4-oxobutanoate | Oxidative insertion of an oxygen atom adjacent to the ketone carbonyl, forming an ester. wikipedia.orgsynarchive.comnih.gov |
| Oxidative Cleavage | KMnO4 (under harsh conditions), O3 | 3-fluorobenzoic acid and succinic acid derivatives | Cleavage of the C-C bond adjacent to the carbonyl group. |
Transformations of the Ester Functionality
The ethyl ester group offers another handle for chemical modification through reactions like hydrolysis, transesterification, and aminolysis.
The ethyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, 4-(3-fluorophenyl)-4-oxobutanoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. Acid-catalyzed hydrolysis, using a strong acid in the presence of water, is a reversible process. nih.gov The selectivity of this reaction in the presence of the ketone is generally high under mild conditions.
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from a different alcohol. mdpi.com This reaction is commonly catalyzed by acids (like sulfuric acid) or bases (like sodium alkoxides). researchgate.net By using a large excess of the new alcohol, the equilibrium can be shifted towards the desired product. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield Mthis compound.
| Reaction Type | Typical Reagents | Product |
|---|---|---|
| Base-catalyzed Hydrolysis (Saponification) | 1. NaOH (aq) or KOH (aq), Heat 2. H3O+ | 4-(3-fluorophenyl)-4-oxobutanoic acid |
| Acid-catalyzed Hydrolysis | H2SO4, H2O, Heat | 4-(3-fluorophenyl)-4-oxobutanoic acid |
| Transesterification | R'OH (e.g., Methanol), Acid or Base catalyst | Mthis compound |
The ester functionality can be converted into an amide through aminolysis, which involves the reaction with ammonia (B1221849) or a primary or secondary amine. This reaction typically requires heating and may be slow. A more common and efficient approach to amide bond formation is to first hydrolyze the ester to the carboxylic acid and then couple the acid with an amine using a coupling agent. researchgate.net Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). scribd.com This two-step process allows for the formation of a wide variety of amides under mild conditions. For instance, hydrolysis followed by coupling with aniline (B41778) would produce N-phenyl-4-(3-fluorophenyl)-4-oxobutanamide.
Aromatic Ring Functionalization and Derivatization
The 3-fluorophenyl ring is amenable to further functionalization through various aromatic substitution and coupling reactions. The directing effects of the existing substituents—the fluorine atom and the 4-oxo-4-ethoxybutyl group—play a crucial role in determining the position of new substituents.
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.org The fluorine atom is an ortho-, para-directing group, albeit a deactivating one, due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. leah4sci.com The 4-oxo-4-ethoxybutyl substituent is a meta-directing group because the carbonyl group withdraws electron density from the ring, deactivating the ortho and para positions.
The positions on the ring are numbered as follows: C1 is attached to the side chain, C2 is ortho, C3 has the fluorine, C4 is meta, C5 is para, and C6 is ortho.
Fluorine (at C3) directs incoming electrophiles to the ortho positions (C2 and C4) and the para position (C6).
Side chain (at C1) directs incoming electrophiles to the meta positions (C3 and C5).
Therefore, the substitution pattern will be a result of these combined effects. The C2, C4, and C6 positions are activated by fluorine resonance but deactivated by the side chain's inductive effect. The C5 position is deactivated by both groups. The most likely positions for electrophilic attack are C4 and C6, which are ortho and para to the fluorine atom, respectively.
Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation (using an acyl/alkyl halide and a Lewis acid like AlCl₃). wikipedia.orgyoutube.commasterorganicchemistry.com For example, nitration would likely yield a mixture of Ethyl 4-(3-fluoro-4-nitrophenyl)-4-oxobutyrate and Ethyl 4-(3-fluoro-6-nitrophenyl)-4-oxobutyrate.
| Position | Influence of Fluoro Group (at C3) | Influence of Side Chain (at C1) | Predicted Reactivity |
|---|---|---|---|
| C2 | Ortho (Activating) | Ortho (Deactivating) | Moderately Favorable |
| C4 | Ortho (Activating) | Meta (Deactivating) | Favorable |
| C5 | Meta (Deactivating) | Para (Deactivating) | Unfavorable |
| C6 | Para (Activating) | Ortho (Deactivating) | Favorable |
Directed ortho-metalation is a powerful strategy for functionalizing aromatic rings. However, given the substitution pattern, direct lithiation might be complex. A more common approach is halogenation followed by metal-halogen exchange to generate an organometallic intermediate. For example, bromination of the ring at the C4 or C6 position, followed by treatment with n-butyllithium, would generate an aryllithium species. This intermediate can then react with various electrophiles to introduce a wide range of functional groups.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are invaluable tools for forming new carbon-carbon or carbon-heteroatom bonds. researchgate.net To employ these methods, the aromatic ring of this compound would first need to be halogenated (e.g., brominated or iodinated) or converted to a triflate. This derivatized compound could then be coupled with various partners. For instance, a brominated derivative could undergo a Suzuki coupling with an arylboronic acid to form a biaryl structure or a Sonogashira coupling with a terminal alkyne to introduce an alkynyl substituent. gelest.combeilstein-journals.org
No Publicly Available Research Found on the Intramolecular Cyclization and Rearrangement of this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific research findings on the intramolecular cyclization and rearrangement reactions of the chemical compound this compound have been identified.
Extensive queries have been conducted to locate scholarly articles, patents, and academic studies detailing the formation of heterocyclic and carbocyclic systems, as well as mechanistic studies of rearrangement processes involving this specific molecule. The search included targeted inquiries into well-known synthetic methodologies that could potentially utilize this compound as a substrate for intramolecular reactions.
The investigation consistently retrieved information on structurally similar but distinct compounds, most notably Ethyl 4,4,4-trifluoro-3-oxobutanoate. While the reactivity of these analogous compounds in forming various cyclic structures is documented, the significant structural differences—specifically the presence of a 3-fluorophenyl group versus a trifluoromethyl group and the differing positions of the oxo-functional group—preclude the direct application of these findings to this compound. The principles of chemical reactivity dictate that such structural alterations can lead to substantially different reaction pathways and outcomes.
At present, the scientific community has not published any work that specifically addresses the chemical reactivity and transformational pathways of this compound in the context of intramolecular cyclization and rearrangement. Therefore, a detailed and scientifically accurate article on this specific topic, as requested, cannot be generated.
Strategic Applications of Ethyl 4 3 Fluorophenyl 4 Oxobutyrate in Complex Organic Synthesis
As a Versatile Building Block for Intermediates
The strategic placement of a fluorine atom on the phenyl ring and the presence of two distinct carbonyl groups bestow Ethyl 4-(3-fluorophenyl)-4-oxobutyrate with a unique reactivity profile. This allows for its utilization in a variety of synthetic transformations to produce valuable intermediates.
Synthesis of Fluorinated Heterocyclic Compounds
The 1,3-dicarbonyl functionality within this compound serves as a key synthon for the construction of various heterocyclic rings. While direct research on this specific compound is limited, the analogous reactivity of similar β-ketoesters, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, provides a strong indication of its potential. researchgate.net For instance, condensation reactions with hydrazine (B178648) derivatives can be expected to yield fluorinated pyrazoles. Similarly, reactions with amidines or ureas could lead to the formation of fluorinated pyrimidines.
The general synthetic approach would involve the reaction of this compound with a binucleophile, leading to a cyclization-condensation cascade to form the heterocyclic core. The reaction conditions would be crucial in directing the regioselectivity of the cyclization.
Table 1: Potential Fluorinated Heterocyclic Scaffolds from this compound
| Heterocycle Class | Potential Binucleophilic Reagent | Resulting Scaffold |
|---|---|---|
| Pyrazoles | Hydrazine and its derivatives | 3-(3-Fluorophenyl)pyrazol-5-one derivatives |
| Pyrimidines | Urea, Thiourea, Amidines | 4-(3-Fluorophenyl)pyrimidin-2-ol/thione/amine derivatives |
| Pyridines | Enamines or β-aminocrotonates | Substituted 2-pyridone derivatives |
Precursor to Chiral Fluorinated Scaffolds
The ketone functionality in this compound is a prime target for asymmetric reduction to introduce a chiral center. This transformation would yield chiral β-hydroxy esters, which are highly valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.
Biocatalytic methods, employing stereoselective carbonyl reductases, have proven effective for the asymmetric reduction of similar ketoesters, such as ethyl 4-chloro-3-oxobutanoate. nih.govnih.gov These enzymatic approaches often provide high enantiomeric excess and operate under mild reaction conditions. The resulting chiral alcohol, ethyl (R)- or (S)-4-(3-fluorophenyl)-3-hydroxybutyrate, can then be utilized in further synthetic manipulations to construct more complex chiral molecules.
Table 2: Potential Chiral Intermediates via Asymmetric Reduction
| Reduction Method | Catalyst/Enzyme | Chiral Product | Potential Applications |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Ruthenium or Rhodium catalysts | Ethyl (R)- or (S)-4-(3-fluorophenyl)-3-hydroxybutyrate | Synthesis of chiral building blocks for APIs |
| Biocatalytic Reduction | Carbonyl Reductases (KREDs) | Ethyl (R)- or (S)-4-(3-fluorophenyl)-3-hydroxybutyrate | Green synthesis of enantiopure intermediates |
Role in the Synthesis of Agrochemical Active Ingredients
Incorporation into Biologically Relevant Molecular Architectures
The fluorinated phenyl and the keto-ester functionalities of this compound are key components for building molecules with potential fungicidal or herbicidal properties. For instance, pyrazole (B372694) carboxamides, a class of potent fungicides, often contain a fluorinated phenyl group. google.com The pyrazole ring of such compounds can be constructed from β-ketoesters like this compound.
Furthermore, the compound could be a precursor for synthesizing substituted pyridines, which are another important class of agrochemicals. google.com The synthesis would likely involve a multi-step sequence, starting with the formation of a dihydropyridine (B1217469) intermediate followed by oxidation.
Contributions to Material Science Precursor Synthesis
The unique properties imparted by fluorine, such as thermal stability, chemical resistance, and low surface energy, make fluorinated polymers and ligands highly desirable in materials science. researchgate.net
Development of Specialty Polymers and Advanced Ligands
Although not a conventional monomer for polymerization, this compound could be chemically modified to introduce a polymerizable group, such as a vinyl or an acrylic moiety. The resulting fluorinated monomer could then be polymerized to produce specialty polymers with tailored properties. These polymers could find applications in coatings, membranes, and electronic materials where high performance is required.
Additionally, the 1,3-dicarbonyl system can be utilized for the synthesis of advanced ligands, such as β-diketonate ligands. These ligands are known to form stable complexes with a wide range of metal ions. The introduction of a fluorinated phenyl group could modulate the electronic properties and solubility of the resulting metal complexes, making them suitable for applications in catalysis, imaging, and as precursors for metal-organic frameworks (MOFs).
Innovation in Novel Synthetic Methodologies Leveraging its Unique Structural Features
The unique structural arrangement of this compound, a β-keto ester bearing a fluorinated phenyl ring, presents a versatile scaffold for the development of innovative synthetic methodologies in complex organic synthesis. This compound incorporates several reactive sites—an ester, a ketone, and an activated methylene (B1212753) group—along with the electronically modified aromatic ring due to the fluorine substituent. These features allow for a diverse range of chemical transformations, leading to the construction of intricate molecular architectures, particularly heterocyclic systems.
The presence of the 3-fluorophenyl group is of particular significance. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing effect through the sigma bond (inductive effect), while also participating in resonance effects. This electronic perturbation can influence the reactivity of the adjacent carbonyl group and the acidity of the α-protons, thereby modulating its behavior in various chemical reactions. Furthermore, the introduction of a fluorine atom can impart unique physicochemical properties to the final products, such as enhanced metabolic stability and binding affinity to biological targets, which is a highly sought-after attribute in medicinal chemistry.
Research into analogous β-keto esters has demonstrated their utility as precursors in a variety of condensation and cyclization reactions. By extension, this compound is a promising candidate for similar transformations, leading to the synthesis of novel and potentially bioactive molecules. Methodologies leveraging this compound are anticipated to provide efficient routes to complex structures that would otherwise be challenging to access.
One of the key areas of innovation lies in the development of one-pot multicomponent reactions (MCRs). These reactions, where multiple reactants are combined in a single vessel to form a complex product, are highly desirable due to their operational simplicity, atom economy, and efficiency. The structural attributes of this compound make it an ideal substrate for MCRs designed to generate diverse heterocyclic libraries. For instance, its reaction with aldehydes and a nitrogen source can lead to the formation of dihydropyridines, pyrimidines, or other related scaffolds. The 3-fluorophenyl moiety would be incorporated into the final structure, offering a point of diversification and a handle for tuning the biological activity of the resulting compounds.
Moreover, the dicarbonyl functionality of this compound allows for sequential or domino reactions. The differential reactivity of the ketone and ester groups can be exploited to achieve regioselective transformations. For example, the ketone can undergo a condensation reaction, followed by an intramolecular cyclization involving the ester group, to furnish complex fused-ring systems. The fluorine substituent can influence the regioselectivity of these reactions and the stability of the intermediates, opening up new avenues for synthetic exploration.
The development of novel catalytic systems that can activate and control the reactivity of this compound is another area of innovation. The use of chiral catalysts, for instance, could enable the enantioselective synthesis of complex molecules, which is of paramount importance in the pharmaceutical industry. The fluorinated phenyl ring can play a crucial role in the catalyst-substrate interaction, potentially leading to high levels of stereocontrol.
Table of Potential Synthetic Methodologies and Resulting Scaffolds
| Reaction Type | Reactants | Potential Heterocyclic Scaffold | Key Feature Leveraged |
|---|---|---|---|
| Multicomponent Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinones/-thiones | β-keto ester functionality |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, Ammonia (B1221849) | Dihydropyridines | β-keto ester functionality |
| Paal-Knorr Pyrrole (B145914) Synthesis | Amine | Pyrroles | 1,4-dicarbonyl equivalent |
| Gewald Aminothiophene Synthesis | Cyano-component, Sulfur | Aminothiophenes | Activated methylene group |
Derivatization Strategies and Rational Analog Design Based on Ethyl 4 3 Fluorophenyl 4 Oxobutyrate
Synthesis of Structural Analogs with Systematic Substituent Modifications
Systematic modification of the lead compound, ethyl 4-(3-fluorophenyl)-4-oxobutyrate, allows for a comprehensive exploration of the chemical space around this core structure. These modifications can be broadly categorized into alterations of the ester alkyl group and variations in the substitution pattern of the fluorophenyl ring.
The ethyl ester group in the parent compound can be readily exchanged for other alkyl or aryl moieties to modulate properties such as solubility, metabolic stability, and steric bulk. Standard transesterification procedures or direct synthesis from the corresponding carboxylic acid, 4-(3-fluorophenyl)-4-oxobutanoic acid, can be employed.
For instance, the synthesis of the corresponding methyl or tert-butyl esters can be achieved through reaction of the carboxylic acid with methanol (B129727) or tert-butanol (B103910) in the presence of an acid catalyst, or by using coupling agents. The choice of the ester group can significantly influence the pharmacokinetic profile of the molecule.
Table 1: Examples of Ester Analogs of 4-(3-fluorophenyl)-4-oxobutanoic Acid
| Compound Name | Alkyl Moiety |
| Methyl 4-(3-fluorophenyl)-4-oxobutanoate | Methyl |
| Ethyl 4-(3-fluorophenyl)-4-oxobutanoate | Ethyl |
| Propyl 4-(3-fluorophenyl)-4-oxobutanoate | Propyl |
| Isopropyl 4-(3-fluorophenyl)-4-oxobutanoate | Isopropyl |
| tert-Butyl 4-(3-fluorophenyl)-4-oxobutanoate | tert-Butyl |
| Benzyl 4-(3-fluorophenyl)-4-oxobutanoate | Benzyl |
The electronic and steric properties of the aromatic ring can be fine-tuned by altering the position and number of fluorine substituents, or by introducing other functional groups. This allows for the investigation of how these changes affect interactions with biological targets or material properties.
Starting from appropriately substituted fluorobenzoyl chlorides and employing a Friedel-Crafts acylation with succinic anhydride (B1165640), followed by esterification, provides a versatile route to a wide array of analogs. For example, analogs with fluorine at the 2- or 4-position, as well as di- and tri-fluorinated analogs, can be synthesized. Furthermore, the introduction of other substituents such as chloro, bromo, methyl, or methoxy (B1213986) groups can provide additional insights into structure-activity relationships.
Table 2: Examples of Fluorophenyl Ring Analogs of Ethyl 4-Aryl-4-oxobutyrate
| Compound Name | Substitution Pattern |
| Ethyl 4-(2-fluorophenyl)-4-oxobutanoate | 2-Fluoro |
| Ethyl 4-(4-fluorophenyl)-4-oxobutanoate | 4-Fluoro |
| Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate | 2,4-Difluoro |
| Ethyl 4-(3,4-difluorophenyl)-4-oxobutanoate | 3,4-Difluoro |
| Ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate | 3,5-Difluoro |
| Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate | 3-Chloro-4-fluoro |
This systematic approach to modifying the aromatic ring is crucial for optimizing the electronic and steric profile of the molecule for a specific application.
Asymmetric Synthesis and Chiral Derivative Preparation
The carbonyl group at the 4-position of this compound introduces a prochiral center, and its reduction can lead to the formation of a stereogenic center. The synthesis of enantiomerically pure or enriched derivatives is often essential for understanding biological activity, as different enantiomers can have distinct pharmacological profiles.
The enantioselective reduction of the ketone is a key strategy for accessing chiral derivatives. This can be achieved using a variety of methods, including chiral catalysts and biocatalysis.
Catalytic Asymmetric Reduction: The use of chiral transition metal catalysts, such as those based on ruthenium, rhodium, or iridium, with chiral ligands can facilitate the highly enantioselective hydrogenation of the ketone to the corresponding alcohol. For example, Noyori's ruthenium-BINAP catalysts are well-known for their efficiency in the asymmetric reduction of β-keto esters.
Biocatalysis: Enzymes, such as ketoreductases (KREDs), offer a green and highly selective alternative for the synthesis of chiral alcohols. A wide range of microorganisms and isolated enzymes have been shown to reduce β-keto esters with high enantioselectivity. The choice of the biocatalyst can often determine the stereochemical outcome, allowing for the selective synthesis of either the (R)- or (S)-enantiomer.
Table 3: Potential Chiral Derivatives from Enantioselective Reduction
| Compound Name | Stereochemistry |
| Ethyl (R)-4-(3-fluorophenyl)-4-hydroxybutyrate | R |
| Ethyl (S)-4-(3-fluorophenyl)-4-hydroxybutyrate | S |
The development of efficient enantioselective methods is a critical step in the preparation of chiral building blocks for the synthesis of more complex molecules.
When a second stereocenter is introduced into the molecule, for example, by alkylation at the α-position of the butyrate (B1204436) backbone, diastereoselective transformations become important. The reduction of the ketone in such a diastereomeric mixture can be influenced by the existing stereocenter, leading to the preferential formation of one diastereomer of the corresponding alcohol.
Alternatively, if a racemic mixture of the carboxylic acid, 4-(3-fluorophenyl)-4-oxobutanoic acid, or its derivatives is prepared, chiral resolution can be employed to separate the enantiomers. This can be achieved through several methods:
Formation of Diastereomeric Salts: Reaction of the racemic carboxylic acid with a chiral amine, such as (R)- or (S)-1-phenylethylamine, forms diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts yields the enantiomerically pure carboxylic acids.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for the separation of enantiomers. This method can be applied to the ester or the corresponding carboxylic acid.
The butyrate backbone of this compound provides several sites for further functionalization, allowing for the introduction of additional chemical diversity and complexity.
The α- and β-positions of the butyrate chain are particularly amenable to modification. The methylene (B1212753) group α to the ester (C2) can be deprotonated with a suitable base, such as lithium diisopropylamide (LDA), to form an enolate, which can then be reacted with various electrophiles. For example, alkylation with alkyl halides can introduce substituents at this position.
The ketone at the C4 position can be converted into a variety of other functional groups. For instance, it can be transformed into an oxime, a hydrazone, or subjected to reductive amination to introduce a nitrogen-containing moiety.
Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other carboxylic acid derivatives. The ketone and ester functionalities can also be used in cyclization reactions to form heterocyclic structures, such as pyrazolones or pyridazinones, by reacting with appropriate bifunctional reagents like hydrazine (B178648).
Functionalization and Elaboration of the Butyrate Backbone
Introduction of Additional Stereocenters or Functional Groups
The introduction of new stereocenters and functional groups into the this compound molecule is a key strategy for modulating its interaction with biological targets. The primary sites for such modifications are the carbonyl group and the adjacent methylene carbons.
One of the most direct methods to introduce a stereocenter is through the asymmetric reduction of the ketone at the C4 position. This transformation yields a chiral hydroxyl group, leading to the formation of Ethyl (R)- or (S)-4-(3-fluorophenyl)-4-hydroxybutyrate. This can be achieved through various synthetic methods, including the use of chiral reducing agents such as those derived from boranes complexed with chiral ligands, or through biocatalytic approaches. Enzymatic reductions, for instance, are known for their high enantioselectivity in the conversion of analogous 4-chloro-3-oxobutanoate esters. oup.comnih.govnih.gov The resulting chiral hydroxyl group not only introduces a stereocenter but also provides a new functional handle for further derivatization, such as etherification or esterification, to probe the steric and electronic requirements of a target binding site.
Furthermore, the methylene group at the C2 position is activated by the adjacent ester and can be functionalized through various C-C and C-X bond-forming reactions. For instance, alkylation, arylation, or halogenation at this position can introduce a wide array of substituents. If a prochiral substrate is used or if the reaction is guided by a chiral auxiliary or catalyst, a new stereocenter can be established at the C2 position. The relationship between metabolic chiral inversion and the chemical structure of similar 4-phenyl-4-oxobutanoic acids has been investigated, highlighting the importance of substituents at the C2 position for biological activity. nih.gov
The following table summarizes potential derivatization strategies for introducing stereocenters and functional groups:
| Reaction Type | Position of Modification | Functional Group Introduced | Potential Stereocenter | Example Product Scaffold |
| Asymmetric Reduction | C4 | Hydroxyl | C4 | Ethyl (R/S)-4-(3-fluorophenyl)-4-hydroxybutyrate |
| Alkylation/Arylation | C2 | Alkyl/Aryl | C2 | Ethyl 2-alkyl/aryl-4-(3-fluorophenyl)-4-oxobutyrate |
| Halogenation | C2/C3 | Halogen | C2/C3 (if prochiral) | Ethyl 2/3-halo-4-(3-fluorophenyl)-4-oxobutyrate |
| Amination | C3 | Amino | C3 | Ethyl 3-amino-4-(3-fluorophenyl)-4-oxobutyrate |
Ring-Closing Reactions to Form Constrained Cyclic Systems
The formation of constrained cyclic systems from this compound is a valuable strategy for locking the molecule into specific conformations, which can lead to increased potency and selectivity for biological targets. The inherent 1,4-dicarbonyl relationship (after hydrolysis of the ester to the carboxylic acid) is a versatile precursor for a variety of heterocyclic structures.
A prominent and widely applicable method is the Paal-Knorr synthesis . wikipedia.orgalfa-chemistry.comorganic-chemistry.orgorganic-chemistry.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849), primary amines, hydrazines, or sulfurizing agents to form pyrroles, furans, and thiophenes, respectively. For this compound, this would first involve hydrolysis of the ethyl ester to the corresponding 4-(3-fluorophenyl)-4-oxobutanoic acid. Subsequent reaction of this γ-ketoacid or its corresponding 1,4-diketone derivative (if the C1 carboxyl group is considered a masked carbonyl) can lead to a variety of heterocyclic cores. For instance, reaction with a primary amine in the presence of an acid catalyst would yield an N-substituted pyrrole (B145914) derivative.
Another important class of cyclic systems that can be derived are pyridazinones . The condensation of γ-ketoacids with hydrazine or its derivatives is a classical and efficient method for the synthesis of 6-substituted 3(2H)-pyridazinones. researchgate.netsemanticscholar.orgresearchgate.netorganic-chemistry.org In this case, 4-(3-fluorophenyl)-4-oxobutanoic acid would react with hydrazine to form 6-(3-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one. The resulting pyridazinone ring is a common scaffold in medicinal chemistry.
Furthermore, intramolecular cyclization of derivatized forms of this compound can lead to other constrained systems. For example, derivatives of 4-oxo-2-butenoic acids, which can be conceptually derived from the parent compound, are known to undergo intramolecular cyclization to form furanone derivatives. urfu.ruresearchgate.netresearchgate.net Double alkylation of related ethyl 4-aryl-3-oxobutanoates has also been shown to be a route to substituted cyclopentenones. researchgate.net
The table below outlines key ring-closing reactions applicable to the this compound scaffold:
| Cyclization Strategy | Reactant with γ-Ketoacid/ester | Resulting Heterocyclic System | Example Product Scaffold |
| Paal-Knorr Pyrrole Synthesis | Primary Amine (e.g., R-NH₂) | Pyrrole | 1-R-2-carboxy-5-(3-fluorophenyl)pyrrole |
| Paal-Knorr Furan Synthesis | Dehydrating Acid | Furan | 2-carboxy-5-(3-fluorophenyl)furan |
| Pyridazinone Synthesis | Hydrazine (H₂NNH₂) | Dihydropyridazinone | 6-(3-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one |
| Intramolecular Aldol Condensation | Base | Cyclopentenone | 2-carboxy-4-(3-fluorophenyl)cyclopent-2-en-1-one |
These derivatization strategies provide a rational basis for the design of novel analogs of this compound, enabling the systematic exploration of structure-activity relationships.
Mechanistic Investigations of Reactions Involving Ethyl 4 3 Fluorophenyl 4 Oxobutyrate
Kinetic Studies for Reaction Pathway Elucidation
There is no publicly available research detailing the kinetic studies of reactions involving Ethyl 4-(3-fluorophenyl)-4-oxobutyrate.
Specific rate laws and reaction orders for reactions where this compound is a reactant have not been documented in the scientific literature. To determine these, researchers would typically vary the concentration of reactants and monitor the reaction rate, but such studies have not been published for this specific compound.
Without kinetic data from temperature-dependent studies, the calculation of activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) for reactions involving this compound cannot be performed.
Spectroscopic Identification of Reaction Intermediates
No studies utilizing spectroscopic methods to identify reaction intermediates of this compound have been found in the public domain.
While in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques for observing the formation and decay of transient species in real-time, their application to reactions of this compound has not been reported.
Similarly, there are no published reports on the use of High-Resolution Mass Spectrometry (HRMS) to detect and characterize any reaction intermediates formed during chemical transformations of this compound.
Isotope Labeling Experiments
Isotope labeling is a definitive method for elucidating reaction mechanisms by tracing the path of atoms from reactants to products. However, a review of the literature indicates that no isotope labeling experiments have been conducted or at least publicly reported for reactions involving this compound.
Tracing Atomic Movements and Bond Scission/Formation
Understanding the precise movement of atoms and the sequence of bond-making and bond-breaking events is crucial for elucidating reaction mechanisms. While direct experimental data for this compound is scarce, insights can be drawn from studies of similar molecules, such as those undergoing Friedel-Crafts acylation or nucleophilic additions to ketones and esters.
Inferred Mechanistic Steps in Friedel-Crafts Acylation for Synthesis:
The synthesis of this compound itself likely proceeds via a Friedel-Crafts acylation of fluorobenzene (B45895) with a succinic anhydride (B1165640) derivative. The mechanism of this archetypal electrophilic aromatic substitution provides a framework for understanding bond formation.
Generation of the Acylium Ion: A Lewis acid catalyst (e.g., AlCl₃) activates the acyl chloride (succinoyl chloride ethyl ester), leading to the formation of a highly electrophilic acylium ion. This step involves the scission of the carbon-chlorine bond.
Electrophilic Attack: The π-electrons of the fluorobenzene ring act as a nucleophile, attacking the acylium ion. This results in the formation of a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The aromaticity of the ring is temporarily disrupted.
Deprotonation and Reformation of Aromaticity: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This C-H bond scission restores the aromaticity of the ring, yielding the final product, this compound.
Isotopic Labeling as a Tool:
To experimentally trace these atomic movements, isotopic labeling studies could be employed. For instance, using ¹³C-labeled succinoyl chloride ethyl ester would allow for the tracking of the carbonyl carbon through the reaction sequence via techniques like NMR or mass spectrometry. Similarly, deuterium (B1214612) labeling of the fluorobenzene could help confirm the position of electrophilic attack and the subsequent deprotonation step.
Table 1: Postulated Bond Scission and Formation in the Synthesis of this compound via Friedel-Crafts Acylation
| Step | Bond(s) Scission (Broken) | Bond(s) Formation (Made) |
| Acylium Ion Formation | C-Cl (in succinoyl chloride ethyl ester) | O-Al (in Lewis acid complex) |
| Electrophilic Attack | C=C π-bond (in fluorobenzene) | C-C (between fluorobenzene and acyl group) |
| Deprotonation | C-H (on the fluorobenzene ring at the site of attack) | C=C π-bond (restoration of aromaticity), H-Cl (byproduct) |
Elucidation of Rate-Determining Steps
Rate-Determining Step in Friedel-Crafts Acylation:
In the context of the Friedel-Crafts acylation to synthesize the title compound, the attack of the aromatic ring on the acylium ion is generally considered the rate-determining step. nih.gov This is because this step involves the disruption of the stable aromatic system, which has a significant activation energy barrier. The formation of the acylium ion and the final deprotonation are typically faster processes.
Kinetic studies on the acylation of substituted benzenes often utilize Hammett plots to correlate reaction rates with the electronic properties of the substituents. For the acylation of fluorobenzene, the fluorine atom, being an electron-withdrawing group, deactivates the ring towards electrophilic attack compared to benzene. This deactivation would be reflected in a slower reaction rate.
Table 2: Expected Influence of the Fluoro Substituent on the Rate of Friedel-Crafts Acylation
| Substituent on Benzene Ring | Electronic Effect | Expected Relative Rate of Acylation |
| -H (Benzene) | Neutral | Reference |
| -F (Fluorobenzene) | Inductively withdrawing, resonantly donating (net deactivating) | Slower than benzene |
| -CH₃ (Toluene) | Inductively and resonantly donating (activating) | Faster than benzene |
Kinetic Isotope Effect (KIE):
The kinetic isotope effect can be a powerful tool for determining if a C-H bond is broken in the rate-determining step. In many Friedel-Crafts acylations, a primary kinetic isotope effect is not observed (kH/kD ≈ 1) when the hydrogen on the aromatic ring is replaced with deuterium. This indicates that the C-H bond cleavage occurs in a fast step after the rate-determining step.
Rate-Determining Step in Nucleophilic Reactions at the Carbonyl Groups:
For reactions involving nucleophilic attack on the carbonyl groups of this compound, such as hydrolysis or reaction with Grignard reagents, the initial nucleophilic addition to the carbonyl carbon is typically the rate-determining step. The subsequent steps, such as protonation of the resulting alkoxide, are usually rapid. The presence of the electron-withdrawing 3-fluorophenyl group would be expected to slightly increase the electrophilicity of the adjacent ketone carbonyl carbon, potentially leading to a faster rate of nucleophilic attack at that position compared to an unsubstituted phenyl analogue.
Theoretical and Computational Studies of Ethyl 4 3 Fluorophenyl 4 Oxobutyrate and Its Reactivity
Molecular Orbital Theory and Electronic Structure Analysis
A dedicated study would be required to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This Frontier Molecular Orbital (FMO) analysis is crucial for predicting the compound's reactivity towards nucleophiles and electrophiles. Similarly, mapping the charge distribution and electrostatic potential would identify the electron-rich and electron-deficient regions of the molecule, offering insights into its intermolecular interactions. Without specific research, any depiction of these properties would be conjectural.
Density Functional Theory (DFT) Calculations
DFT calculations are essential for accurately modeling the compound's three-dimensional structure. A geometry optimization would reveal the most stable conformation by exploring the molecule's conformational landscape, particularly the rotational barriers around its single bonds. Furthermore, DFT is a powerful tool for investigating reaction mechanisms involving Ethyl 4-(3-fluorophenyl)-4-oxobutyrate. This would involve locating the transition state structures for potential reactions and calculating the associated energy barriers, which are key to understanding reaction kinetics. Such specific data is currently unavailable.
Molecular Dynamics Simulations
Molecular dynamics simulations could provide a detailed picture of the compound's behavior over time in various environments (e.g., in a solvent). These simulations would elucidate the flexibility of the molecule, its conformational changes, and its interactions with surrounding molecules. This level of detailed dynamic analysis has not been published for this compound.
Investigation of Solvent Effects on Reaction Dynamics
The solvent environment can profoundly influence the rate and mechanism of a chemical reaction. For a molecule like this compound, which possesses both polar (carbonyl and ester groups) and nonpolar (phenyl ring) regions, solvent effects are expected to be significant. Computational studies on similar molecules often employ quantum mechanical calculations to model reaction pathways in the gas phase and in the presence of various solvents.
Theoretical investigations into the reactivity of fluorinated ketones suggest that the presence of a fluorine atom on the phenyl ring can modulate the electrophilicity of the carbonyl carbon. nih.gov This electronic effect, in turn, influences how the molecule interacts with different solvents. The reaction dynamics of this compound in different solvents would likely be governed by a combination of factors including solvent polarity, proticity, and specific solute-solvent interactions like hydrogen bonding.
In a hypothetical reaction involving a nucleophilic attack at the carbonyl carbon of this compound, the choice of solvent could dictate the reaction's progress. Polar aprotic solvents, for instance, are known to accelerate reactions involving charged nucleophiles by solvating the counter-ion. Conversely, protic solvents might solvate the nucleophile, thereby reducing its reactivity.
To illustrate the magnitude of solvent effects on reaction rates, the following table presents generalized data on how reaction rates can vary with the solvent for a typical nucleophilic substitution reaction. While this data is not specific to this compound, it exemplifies the principles that would apply.
| Solvent | Dielectric Constant (ε) | Relative Rate |
| Hexane | 1.9 | 1 |
| Diethyl Ether | 4.3 | 10 |
| Acetone (B3395972) | 20.7 | 1,000 |
| Acetonitrile (B52724) | 37.5 | 30,000 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 1,000,000 |
| This table presents illustrative data for a generic SN2 reaction and is intended to demonstrate the general trend of solvent effects on reaction rates. |
Computational models, such as those based on Density Functional Theory (DFT), can be used to calculate the energy barriers of a reaction in different solvent environments, providing a quantitative prediction of the kinetic solvent effect. researchgate.net
Exploration of Ligand-Substrate Interactions in Catalytic Systems
The catalytic transformation of ketoesters like this compound is a cornerstone of organic synthesis. Understanding the interactions between the substrate and the catalyst's ligands at a molecular level is crucial for designing efficient and selective catalysts. While specific catalytic systems for this compound are not widely reported, we can draw parallels from studies on similar molecules, such as the hydrogenation of ethyl benzoylacetate. researcher.life
In a typical metal-catalyzed hydrogenation, the substrate, this compound, would coordinate to the metal center. The nature of the ligands attached to the metal plays a pivotal role in this interaction. Chiral ligands, for example, can create a chiral environment around the metal, leading to enantioselective transformations.
Computational techniques like molecular docking and molecular dynamics (MD) simulations are invaluable tools for studying these interactions. researcher.life These methods can predict the binding mode of the substrate to the catalyst and provide insights into the non-covalent interactions that stabilize the substrate-catalyst complex. These interactions can include:
Coordination bonds: between the carbonyl oxygen and the metal center.
Hydrogen bonds: between the substrate and the ligand.
van der Waals interactions: between the phenyl ring of the substrate and the ligand framework.
The following table outlines the types of interactions that could be computationally modeled to understand the binding of this compound to a hypothetical catalyst.
| Interaction Type | Description | Computational Method |
| Metal-Substrate Coordination | The direct binding of the carbonyl oxygen to the metal center. | DFT, Molecular Mechanics |
| Ligand-Substrate Hydrogen Bonding | Formation of hydrogen bonds between the substrate and functionalities on the ligand. | Molecular Docking, MD Simulations |
| Steric Hindrance | Repulsive interactions between bulky groups on the ligand and the substrate. | Molecular Mechanics |
| Electrostatic Interactions | Attraction or repulsion between charged or polarized regions of the ligand and substrate. | DFT, Molecular Docking |
By understanding these intricate interactions, computational chemists can aid in the rational design of new catalysts with improved activity and selectivity for the transformation of substrates like this compound.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity or other properties of chemical compounds based on their molecular structure. uvic.ca These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally determined property.
For a compound like this compound, a QSRR model could be developed to predict its reactivity in a particular reaction, for instance, its rate of hydrolysis or its susceptibility to nucleophilic attack. The first step in building such a model is to calculate a wide range of molecular descriptors for a series of related compounds. These descriptors can be categorized as:
Constitutional descriptors: such as molecular weight and atom counts.
Topological descriptors: which describe the connectivity of atoms.
Geometrical descriptors: related to the 3D structure of the molecule.
Quantum-chemical descriptors: such as orbital energies (HOMO, LUMO) and partial charges.
Once the descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build the model. uvic.ca
While a specific QSRR model for this compound has not been found in the literature, the table below provides examples of descriptors that would be relevant for developing such a model for a class of aromatic ketones.
| Descriptor Class | Example Descriptor | Relevance to Reactivity |
| Electronic | Partial charge on carbonyl carbon | A more positive charge indicates greater electrophilicity and susceptibility to nucleophilic attack. |
| Steric | Molecular volume | Larger molecules may experience greater steric hindrance, slowing down reaction rates. |
| Lipophilic | LogP | Influences the solubility of the compound in different solvents, which can affect reaction rates. |
| Quantum-Chemical | LUMO energy | A lower LUMO energy generally correlates with higher reactivity towards nucleophiles. |
| This table illustrates the types of descriptors that would be considered in a hypothetical QSRR model for aromatic ketones. |
The development of a robust QSRR model for a class of compounds including this compound would enable the prediction of reactivity for new, unsynthesized molecules, thereby accelerating the discovery of compounds with desired properties. ekb.eg
Advanced Analytical Methodologies for the Comprehensive Characterization of Ethyl 4 3 Fluorophenyl 4 Oxobutyrate and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate mass measurement, which in turn allows for the determination of the elemental composition. For Ethyl 4-(3-fluorophenyl)-4-oxobutyrate, with a molecular formula of C₁₂H₁₃FO₃, the theoretical exact mass is calculated to be 224.08487 u. HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) with exceptional precision, typically within a few parts per million (ppm). This high accuracy enables the differentiation of compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula.
In a typical HRMS analysis of this compound, the molecule would be ionized, commonly using electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺ with an expected m/z of 225.0927. The high-resolution mass measurement of this ion would then be compared to the theoretical value to confirm the elemental composition.
Furthermore, the fragmentation pattern observed in the tandem mass spectrometry (MS/MS) mode of an HRMS instrument provides crucial structural information. For this compound, characteristic fragmentation pathways would include the cleavage of the ester and keto functional groups. Common fragmentation patterns for similar aromatic ketoesters involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl ester moiety. Alpha-cleavage adjacent to the carbonyl groups is also a prevalent fragmentation pathway. youtube.com The accurate mass measurement of these fragment ions further corroborates the proposed structure.
Table 1: Theoretical and Expected HRMS Data for this compound
| Ion | Molecular Formula | Theoretical Exact Mass (u) | Expected m/z [M+H]⁺ |
| This compound | C₁₂H₁₃FO₃ | 224.08487 | 225.09270 |
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment of each atom and their connectivity.
¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Purity Assessment
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The ethyl group will exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), due to coupling with each other. The two methylene groups in the butyrate (B1204436) chain will appear as triplets, integrating to two protons each. The aromatic protons of the 3-fluorophenyl ring will present a more complex splitting pattern due to both proton-proton and proton-fluorine couplings.
¹³C NMR: The carbon-13 NMR spectrum will display a signal for each unique carbon atom. The carbonyl carbons of the ester and ketone will resonate at the downfield end of the spectrum (typically >160 ppm). The aromatic carbons will appear in the range of approximately 110-165 ppm, with their chemical shifts influenced by the fluorine substituent. The carbons of the ethyl group and the butyrate chain will be found in the upfield region of the spectrum. The purity of the sample can be assessed by the absence of unexpected signals in both ¹H and ¹³C NMR spectra.
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and specific technique for its characterization. biophysics.org The spectrum will show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. Furthermore, the coupling between the fluorine and the neighboring aromatic protons (both ortho and meta) can be observed in both the ¹⁹F and ¹H NMR spectra, providing definitive evidence for the substitution pattern on the phenyl ring. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl-CH₃ | ~1.2 (triplet) | ~14 |
| Ethyl-CH₂ | ~4.1 (quartet) | ~61 |
| -CH₂-C=O (ester) | ~2.8 (triplet) | ~33 |
| -CH₂-C=O (keto) | ~3.3 (triplet) | ~35 |
| Aromatic CH | ~7.2 - 7.8 (multiplets) | ~115 - 164 |
| C=O (ester) | - | ~173 |
| C=O (keto) | - | ~197 |
| Aromatic C-F | - | ~163 (doublet) |
| Aromatic C-C=O | - | ~137 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Advanced Chromatographic Techniques for Separation and Purity
Chromatographic methods are essential for separating the target compound from impurities and for determining its purity.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in the pharmaceutical industry. For this compound, a reversed-phase HPLC method would be the most common approach. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure good peak shape. pensoft.net
Detection is most commonly achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. The selection of the detection wavelength is critical for achieving optimal sensitivity and selectivity. For quantitative analysis, a calibration curve is constructed using standards of known concentration. nih.gov The purity of a sample is then determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Table 3: Exemplary HPLC Method Parameters for the Analysis of Aromatic Ketoesters
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate buffer (pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
These parameters are based on a method for a similar compound and may require optimization for this compound. pensoft.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying volatile impurities that may be present in the sample of this compound, such as residual solvents from the synthesis process. researchgate.net
In a GC-MS analysis, the sample is injected into a heated port where it is vaporized and then separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for each component, allowing for its identification by comparison to a spectral library. For quantitative analysis of specific impurities, a method can be developed using a suitable internal or external standard.
Table 4: General GC-MS Parameters for Impurity Profiling
| Parameter | Condition |
| Column | Non-polar capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Temperature Program | Ramped from a low initial temperature to a high final temperature |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight |
| Detection | Mass Spectrometry (Scan or SIM mode) |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's constitution and conformation in the solid state, offering detailed insights into bond lengths, bond angles, and torsional angles.
For a molecule like this compound, obtaining a suitable single crystal would allow for the elucidation of its exact solid-state conformation. This analysis would reveal the spatial orientation of the 3-fluorophenyl group relative to the oxobutyrate side chain. Furthermore, X-ray diffraction analysis uncovers the packing arrangement of molecules within the crystal lattice, detailing the nature and geometry of intermolecular interactions such as hydrogen bonds or π-stacking, which govern the material's bulk properties.
While a specific crystal structure for this compound is not publicly available, the analysis of structurally similar β-keto esters and aromatic ketones demonstrates the power of this technique. researchgate.netnih.gov The data obtained from such an analysis is typically presented in a crystallographic information file (CIF) and summarized in tabular form. A representative table below illustrates the type of crystallographic data that would be obtained for a small organic molecule in this class.
Table 1: Representative Crystallographic Data for a Small Organic Molecule This table presents hypothetical, yet typical, data for a compound similar in size and complexity to this compound to illustrate the parameters obtained from an X-ray diffraction experiment.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.514 |
| b (Å) | 5.403 |
| c (Å) | 21.233 |
| α (°) | 90 |
| β (°) | 94.59 |
| γ (°) | 90 |
| Volume (ų) | 1429.5 |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.350 |
| R-factor (%) | 4.62 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present within a molecule. These complementary techniques probe the vibrational modes of chemical bonds, which occur at characteristic frequencies.
FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, with polar bonds typically producing strong signals. Raman Spectroscopy involves the inelastic scattering of monochromatic light (laser), where non-polar bonds and aromatic systems often yield strong, sharp signals.
The combined application of FT-IR and Raman spectroscopy provides a comprehensive fingerprint of this compound, allowing for the unambiguous identification of its key structural features. The presence of two distinct carbonyl groups (ketone and ester), an aromatic ring, a carbon-fluorine bond, and aliphatic chains results in a rich and informative spectrum.
The characteristic vibrational frequencies for the primary functional groups in this compound are well-established based on extensive studies of related compounds. researchgate.netresearchgate.netresearchgate.netresearchgate.net
Carbonyl Stretching (C=O): The molecule contains two carbonyl groups, which are expected to appear as strong, sharp bands in the FT-IR spectrum. The aromatic ketone C=O stretch is typically observed at a lower wavenumber (around 1685 cm⁻¹) due to conjugation with the phenyl ring. The ester C=O stretch appears at a higher frequency, generally in the 1735-1740 cm⁻¹ region.
Ester C-O Stretching: Esters exhibit characteristic C-O stretching bands. Two distinct vibrations, corresponding to the C-C(=O)-O and O-C-C moieties, are expected in the 1300-1100 cm⁻¹ range.
Aromatic Ring Vibrations: The 3-fluorophenyl group gives rise to several characteristic bands. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹, while out-of-plane C-H bending modes, which are indicative of the substitution pattern, appear in the 900-700 cm⁻¹ range.
Carbon-Fluorine (C-F) Stretching: The C-F bond produces a strong absorption in the FT-IR spectrum, typically found in the 1250-1050 cm⁻¹ region.
Aliphatic C-H Stretching: The methylene (CH₂) and methyl (CH₃) groups of the ethyl and butyrate portions of the molecule exhibit symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ region.
A summary of the expected key vibrational frequencies for this compound is provided in the table below.
Table 2: Predicted Vibrational Frequencies for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (FT-IR / Raman) |
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl Ring) | Medium / Medium |
| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium / Strong |
| ~1735 | C=O Stretch | Ester | Strong / Medium |
| ~1685 | C=O Stretch | Aromatic Ketone | Strong / Medium |
| 1600 - 1450 | C=C Stretch | Aromatic (Phenyl Ring) | Medium-Strong / Strong |
| 1300 - 1200 | C-C(=O)-O Asymmetric Stretch | Ester | Strong / Weak |
| 1250 - 1050 | C-F Stretch | Aryl Fluoride | Strong / Weak |
| 1150 - 1050 | O-C-C Symmetric Stretch | Ester | Strong / Weak |
| 900 - 700 | C-H Out-of-Plane Bend | Aromatic (Phenyl Ring) | Strong / Weak |
Current Challenges and Future Research Directions for Ethyl 4 3 Fluorophenyl 4 Oxobutyrate
Development of More Efficient and Environmentally Benign Synthetic Routes
A primary challenge in the synthesis of specialty chemicals like Ethyl 4-(3-fluorophenyl)-4-oxobutyrate is the development of routes that are not only efficient in terms of yield but also adhere to the principles of green chemistry. Traditional synthetic methods often rely on stoichiometric reagents and volatile organic solvents, leading to significant waste generation.
Future research should focus on the development of catalytic and environmentally friendly methods for the synthesis of this compound. This could involve the use of heterogeneous catalysts that can be easily recovered and recycled, or the application of biocatalysis, employing enzymes to perform specific transformations under mild conditions. The use of greener solvents, such as water or supercritical fluids, and the development of solvent-free reaction conditions are also important avenues for exploration.
Table 1: Comparison of Potential Synthetic Approaches
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Catalytic Methods | Higher efficiency, reduced waste, potential for asymmetric synthesis. | Catalyst design and optimization, catalyst stability and reusability. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, substrate scope limitations. |
| Solvent-Free Reactions | Reduced solvent waste, simplified work-up procedures. | Ensuring adequate mixing and heat transfer, potential for solid-state reactions. |
Exploration of Unprecedented Reactivity Patterns and Transformational Capabilities
The reactivity of this compound is largely dictated by the presence of the ketone and ester functional groups, as well as the fluorinated phenyl ring. While reactions typical of these functional groups can be predicted, a thorough exploration of its unique reactivity patterns remains an area for future investigation.
Research into the chemoselective transformations of the ketone and ester moieties could unlock novel synthetic pathways. For instance, selective reduction of the ketone in the presence of the ester, or vice versa, would provide access to valuable building blocks. Furthermore, the influence of the fluorine substituent on the reactivity of the aromatic ring, particularly in electrophilic and nucleophilic aromatic substitution reactions, warrants detailed study. The potential for this compound to participate in cycloaddition reactions or multicomponent reactions could lead to the rapid assembly of complex molecular architectures.
Expansion of its Role as a Key Intermediate in Diverse Synthetic Pathways
The structural motifs present in this compound suggest its potential as a versatile intermediate in the synthesis of a wide range of target molecules, including pharmaceuticals and agrochemicals. The fluorinated phenyl group is a common feature in many biologically active compounds.
Future work should aim to demonstrate the utility of this compound in the total synthesis of complex molecules. Its use as a starting material for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry, is a particularly promising area. By showcasing its application in the synthesis of valuable target molecules, its role as a key building block in organic synthesis can be firmly established.
Integration with Emerging Technologies in Organic Synthesis (e.g., Flow Chemistry, Machine Learning-Assisted Synthesis)
Modern synthetic chemistry is increasingly benefiting from the integration of emerging technologies such as continuous flow synthesis and machine learning. These technologies offer significant advantages in terms of efficiency, safety, and scalability.
The application of flow chemistry to the synthesis of this compound could lead to improved reaction control, higher yields, and safer handling of reagents. Machine learning algorithms could be employed to optimize reaction conditions, predict the outcomes of new reactions, and even assist in the design of novel synthetic routes. The integration of these technologies represents a significant opportunity to advance the synthesis and application of this compound.
Computational Design and Discovery of Novel Derivatives with Precisely Tailored Reactivity
Computational chemistry provides powerful tools for the in-silico design and study of new molecules. Techniques such as Density Functional Theory (DFT) can be used to predict the reactivity and properties of molecules, guiding experimental work and accelerating the discovery process.
Future research could leverage computational methods to design novel derivatives of this compound with tailored reactivity. For example, DFT studies could be used to investigate the effect of different substituents on the electronic properties of the molecule, thereby fine-tuning its reactivity for specific applications. Computational screening of virtual libraries of derivatives could also identify new compounds with desirable properties, which could then be targeted for synthesis.
Q & A
Basic Questions
Q. What are the common synthetic routes for Ethyl 4-(3-fluorophenyl)-4-oxobutyrate, and what reaction conditions optimize yield?
- Answer: The compound is typically synthesized via esterification of 4-(3-fluorophenyl)-4-oxobutyric acid with ethanol, catalyzed by acids like sulfuric acid under reflux conditions . Alternatively, nucleophilic substitution reactions using ethyl acetoacetate and 3-fluoroaniline in the presence of a base (e.g., K₂CO₃) are employed. Continuous flow reactors and temperature control (70–80°C) enhance yield and purity . Catalysts such as p-toluenesulfonic acid (PTSA) can improve efficiency in esterification.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the ester group, fluorophenyl moiety, and ketone functionality. Mass spectrometry (MS) confirms the molecular ion peak (m/z 224.23) and fragmentation patterns . High-Performance Liquid Chromatography (HPLC) assesses purity, while X-ray crystallography resolves crystallographic data for structural elucidation .
Q. How does the fluorophenyl group influence the compound’s physical and chemical properties?
- Answer: The 3-fluorophenyl group enhances lipophilicity, increasing membrane permeability in biological studies. The electron-withdrawing fluorine atom stabilizes the ketone moiety, making it reactive toward nucleophiles (e.g., in substitution or reduction reactions) . Melting points and solubility profiles differ significantly from non-fluorinated analogs due to halogen interactions .
Advanced Research Questions
Q. What reaction mechanisms govern the transformations of this compound in oxidation and reduction studies?
- Answer:
- Oxidation: The ketone group reacts with oxidizing agents (e.g., KMnO₄) to form 4-(3-fluorophenyl)-4-oxobutyric acid via radical intermediates. Steric hindrance from the fluorophenyl group slows oxidation rates compared to para-substituted analogs .
- Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol (Ethyl 4-(3-fluorophenyl)-4-hydroxybutyrate). Selectivity depends on solvent polarity and catalyst loading .
Q. How do structural modifications (e.g., fluorine position) impact biological activity in comparative studies?
- Answer: Substituting fluorine at the 3-position vs. 4-position alters binding affinity to biological targets. For example, 3-fluorophenyl derivatives show higher antimicrobial activity against Staphylococcus aureus (MIC₅₀ = 8 µg/mL) than 4-fluoro analogs (MIC₅₀ = 32 µg/mL), attributed to optimized steric and electronic interactions with bacterial enzymes . Structure-Activity Relationship (SAR) studies highlight the necessity of the ketone and ester groups for cytotoxicity in cancer cell lines .
Q. What methodologies resolve contradictions in reported bioactivity data for fluorinated oxobutyrate derivatives?
- Answer: Discrepancies arise from variations in assay conditions (e.g., solvent choice, cell line viability). Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and purity validation (≥95% by HPLC) mitigate inconsistencies . Computational docking studies further clarify interactions with targets like cytochrome P450 enzymes .
Q. How can this compound serve as a precursor in synthesizing complex heterocycles?
- Answer: The ketone and ester functionalities enable cyclocondensation reactions. For example, reacting with hydrazine forms pyrazoline derivatives, while thiourea yields thiazolidinones. These heterocycles exhibit enhanced pharmacological profiles, such as improved anti-inflammatory activity (IC₅₀ = 12 µM for pyrazolines vs. 45 µM for the parent compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
